molecular formula C11H14ClNS B1350516 4-((4-Chlorophenyl)thio)piperidine CAS No. 101768-63-2

4-((4-Chlorophenyl)thio)piperidine

Cat. No.: B1350516
CAS No.: 101768-63-2
M. Wt: 227.75 g/mol
InChI Key: DORGHGOWHFHJPG-UHFFFAOYSA-N
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Description

4-((4-Chlorophenyl)thio)piperidine is a chemical compound that belongs to the class of piperidine derivatives. It is commonly used in medical, environmental, and industrial research due to its unique chemical properties and biological activity. The molecular formula of this compound is C11H14ClNS, and it has a molecular weight of 227.75 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((4-Chlorophenyl)thio)piperidine typically involves the reaction of 4-chlorothiophenol with piperidine under specific conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction between 4-chlorothiophenol and piperidine . The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

4-((4-Chlorophenyl)thio)piperidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the compound to its corresponding thiol derivative using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or alkoxides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride.

    Substitution: Amines, alkoxides, sodium hydride, potassium carbonate.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

4-((4-Chlorophenyl)thio)piperidine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-((4-Chlorophenyl)thio)piperidine involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors in the nervous system, leading to changes in cellular signaling and function .

Comparison with Similar Compounds

Similar Compounds

    4-(4-Chlorophenyl)piperidine: Similar structure but lacks the thio group.

    4-(4-Chlorophenyl)thiomorpholine: Contains a morpholine ring instead of a piperidine ring.

    4-(4-Chlorophenyl)thiazole: Contains a thiazole ring instead of a piperidine ring

Uniqueness

4-((4-Chlorophenyl)thio)piperidine is unique due to the presence of both the piperidine ring and the thio group, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets and enables a range of chemical reactions that are not possible with similar compounds .

Properties

IUPAC Name

4-(4-chlorophenyl)sulfanylpiperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClNS/c12-9-1-3-10(4-2-9)14-11-5-7-13-8-6-11/h1-4,11,13H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DORGHGOWHFHJPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1SC2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90395972
Record name 4-[(4-Chlorophenyl)sulfanyl]piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90395972
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

101768-63-2
Record name 4-[(4-Chlorophenyl)sulfanyl]piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90395972
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

3-p-methoxyphenyl-5(S)-[(4-p-chlorophenylthiopiperidino)methyl]-2-oxazolidinone (hydrochloride), m.p. 233°-236°; [α]D =-30.8° (DMSO);
Name
3-p-methoxyphenyl-5(S)-[(4-p-chlorophenylthiopiperidino)methyl]-2-oxazolidinone
Quantity
0 (± 1) mol
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reactant
Reaction Step One
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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